molecular formula C23H30O6 B7788852 Pred Forte

Pred Forte

Cat. No.: B7788852
M. Wt: 402.5 g/mol
InChI Key: LRJOMUJRLNCICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pred Forte is a useful research compound. Its molecular formula is C23H30O6 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory effects in corneal inflammation : Pred Forte was used as a control in a study examining ethyl pyruvate's effects on lipopolysaccharide (LPS)-induced corneal inflammation in mice. The study found that both ethyl pyruvate and this compound significantly reduced neutrophil and macrophage infiltration and decreased expression of inflammatory cytokines in LPS-treated corneas (Gupta et al., 2012).

  • Influence on adenoviral replication : A study evaluated the effects of this compound on the replication of different adenoviral serotypes in vitro and in a rabbit ocular model. The study concluded that despite its anti-inflammatory effects, prolonged treatment with this compound in acute adenoviral infections is not recommended due to enhanced risks of viral transmission and community epidemics (Romanowski et al., 1996).

  • Comparison of different prednisolone acetate formulations : A study compared two prednisolone acetate formulations, Econopred Plus and this compound, for reducing postoperative inflammation in cataract patients. Both formulations were found to have similar efficacy in treatment (Gayton, 2005).

  • Particle size differences in prednisolone acetate suspensions : Another study assessed the differences in particle size among three prednisolone acetate suspensions, including this compound. It was found that this compound had smaller and more uniform particles, suggesting greater homogeneity between doses and increased ocular bioavailability (Roberts & Nelson, 2005).

  • Treatment of postoperative corneal edema and endothelial cell loss : In a study evaluating the effect of topical steroids on postoperative corneal edema and endothelial cell loss after intracapsular cataract extraction, this compound was one of the tested steroids. It was found to be effective in reducing corneal edema postoperatively (Nissen et al., 1993).

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOMUJRLNCICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.